1-(Dipropylamino)propan-2-ol

Description

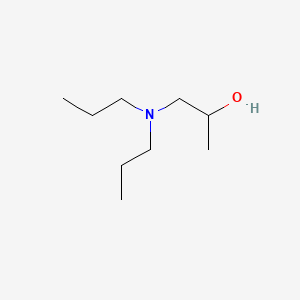

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(dipropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-4-6-10(7-5-2)8-9(3)11/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOZQNBBEXGXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308557 | |

| Record name | 1-(Dipropylamino)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36388-09-7 | |

| Record name | 1-(Dipropylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36388-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dipropylamino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036388097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Dipropylamino)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dipropylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Dipropylamino Propan 2 Ol and Analogues

Stereoselective and Asymmetric Synthesis Approaches

Achieving high levels of stereocontrol in the synthesis of vicinal amino alcohols like 1-(dipropylamino)propan-2-ol requires strategies that can effectively differentiate between the two faces of a prochiral substrate. The two primary strategies employed are the use of chiral auxiliaries, which temporarily impart chirality to the substrate, and asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of the desired stereoisomer.

Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to guide the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is particularly effective for synthesizing chiral amino alcohols by controlling reactions such as alkylations and aldol (B89426) additions. wikipedia.orgnih.gov

The design of an effective chiral auxiliary hinges on its ability to create a highly ordered, rigid transition state that forces an incoming reagent to attack from a specific direction. Amino alcohols are excellent precursors for chiral auxiliaries, often being converted into cyclic systems like oxazolidinones to enhance conformational rigidity. acs.org

A prominent example is the family of Evans oxazolidinone auxiliaries, which can be synthesized from readily available amino acids. acs.org The substrate, typically an acyl chloride, is attached to the nitrogen atom of the oxazolidinone to form an imide. The substituents on the oxazolidinone ring (at the 4 and 5 positions) then effectively block one face of the enolate formed from the imide, directing electrophilic attack to the opposite face. wikipedia.org The mechanism often involves the formation of a chelated intermediate with a Lewis acid (e.g., dibutylboron triflate), which fixes the conformation of the enolate and enhances the steric bias imposed by the auxiliary. wikipedia.org This chelation ensures a well-defined transition state, leading to high levels of diastereoselectivity.

Another class of auxiliaries derived from amino alcohols includes those based on ephedrine (B3423809) and pseudoephedrine. These compounds can be used to form chiral imines or other derivatives that control the addition of nucleophiles to the carbon-nitrogen double bond. acs.org The predictable stereochemical control arises from the fixed spatial relationship between the directing groups of the auxiliary and the reactive center.

The primary function of a chiral auxiliary is to control the stereochemical outcome, resulting in a high diastereomeric excess (de) or, after cleavage of the auxiliary, a high enantiomeric excess (ee) of the final product. The choice of auxiliary, substrate, and reaction conditions collectively determines the stereoselectivity.

For instance, Evans' oxazolidinone auxiliaries are renowned for their ability to direct stereoselective aldol reactions. wikipedia.org The (Z)-enolate, formed under specific conditions, reacts with an aldehyde through a chair-like six-membered transition state. The bulky substituent on the oxazolidinone ring forces the aldehyde's substituent into an equatorial position, dictating the absolute configuration of the two new stereocenters formed in the product. wikipedia.org This approach has been used to set the stereochemistry of multiple stereocenters in complex natural product synthesis. wikipedia.org Similarly, asymmetric alkylation reactions using these auxiliaries proceed with high diastereoselectivity.

The influence of different chiral auxiliaries on the stereochemical outcome of aldol-type reactions is summarized in the table below.

| Chiral Auxiliary Precursor | Auxiliary Type | Reaction Type | Diastereomeric Excess (de) | Reference |

| (S)-Valine | Oxazolidinone | Aldol Addition | >99% | wikipedia.org |

| (1S,2R)-1-Aminoindan-2-ol | Indanol-derived | Aldol Addition | 98% (single diastereomer) | nih.gov |

| Pseudoephedrine | Acyclic amide | Alkylation | >95% | |

| (S)-Proline | Oxazolidinone | Aldol Addition | >90% | rsc.org |

Asymmetric Catalysis in Amino Alcohol Construction

Asymmetric catalysis offers a more atom-economical alternative to the stoichiometric use of chiral auxiliaries. nih.gov In this approach, a sub-stoichiometric amount of a chiral catalyst generates a chiral environment for the reaction, selectively producing one enantiomer over the other.

Recent advancements have led to the development of novel metal-catalyzed reactions for constructing chiral β-amino alcohols from simple precursors like aldehydes and imines. westlake.edu.cn A significant challenge in this area is controlling both chemoselectivity (avoiding side reactions like homo-coupling) and stereoselectivity. westlake.edu.cn

A pioneering strategy involves a chromium-catalyzed asymmetric cross-aza-pinacol coupling of aldehydes and imines. westlake.edu.cn This method utilizes a "radical polar crossover" strategy to achieve high selectivity. The process begins with the preferential reduction of an imine (activated with a strongly electron-withdrawing group) to form an α-amino radical. This radical is then trapped by a chromium(II) complex to generate an alkyl chromium intermediate. The oxygen-loving nature of chromium directs this intermediate to selectively add to the aldehyde over the imine. A chiral cyano-oxazoline ligand coordinates to the chromium center, controlling the facial selectivity of the nucleophilic addition to the aldehyde and thereby establishing the two adjacent stereocenters with high precision. westlake.edu.cn This method has been shown to be effective for a range of substrates, yielding products with excellent enantiomeric excess. westlake.edu.cn

Table 2: Substrate Scope in Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings

| Aldehyde Substrate | Imine Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Benzaldehyde | N-Benzhydrylidenemethanesulfonamide | >20:1 | 97% | westlake.edu.cn |

| 4-Chlorobenzaldehyde | N-Benzhydrylidenemethanesulfonamide | >20:1 | 98% | westlake.edu.cn |

| 2-Naphthaldehyde | N-Benzhydrylidenemethanesulfonamide | >20:1 | 99% | westlake.edu.cn |

Enantioselective reduction of suitable prochiral precursors is a direct and powerful method for synthesizing chiral amino alcohols. This can be achieved through catalytic hydrogenation using chiral metal complexes or through biocatalytic reductions.

One innovative approach combines asymmetric catalysis and a chiral auxiliary strategy. In this method, a palladium-catalyzed process first installs a transient chiral auxiliary to form a chiral oxazolidine (B1195125) from an achiral propargylic amine. The stereogenic center of this catalytically formed auxiliary then directs a subsequent diastereoselective hydrogenation of a tetrasubstituted double bond within the molecule, ultimately yielding precursors to valuable chiral amino alcohols. acs.org

Biocatalysis offers a highly selective alternative. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the biocatalytic reductive amination of α-hydroxy ketones. researchgate.net These enzymes, operating in the presence of a reducing agent like NADPH, can convert a ketone into a chiral amine with exceptionally high enantioselectivity. This method is particularly attractive due to its mild reaction conditions and high specificity, providing direct access to (S)-configured vicinal amino alcohols with enantiomeric excesses often exceeding 99%. researchgate.net

Table 3: Enantioselective Reduction Strategies for Amino Alcohol Synthesis

| Precursor Type | Method | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-Hydroxy Ketone | Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | up to >99% | researchgate.net |

| Tetrasubstituted Alkene (in chiral oxazolidine) | Diastereoselective Hydrogenation | Pd/C | (product dr up to 99:1) | acs.org |

Ring-Opening Reactions of Chiral Epoxides

The synthesis of enantiomerically pure β-amino alcohols, such as the specific enantiomers of this compound, frequently employs the ring-opening of chiral epoxides. diva-portal.org This method is highly valued for its potential to transfer the stereochemistry of the epoxide starting material to the final product. Epoxides, or oxiranes, are three-membered rings containing an oxygen atom; their high ring strain makes them susceptible to nucleophilic attack, even without a particularly good leaving group. chemistrysteps.com This reactivity is the foundation for their use in synthesizing β-amino alcohols. scielo.org.mx

The reaction involves a nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and relieving the ring strain. chemistrysteps.compolymerinnovationblog.com Amines are effective nucleophiles for this transformation, yielding the desired amino alcohol structure. tandfonline.com

Nucleophilic Ring-Opening by Amine Derivatives

The reaction between an epoxide and an amine, such as dipropylamine (B117675), is a direct and common method for synthesizing the corresponding β-amino alcohol. rroij.com This process, known as aminolysis, typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgresearchgate.net The amine's lone pair of electrons attacks one of the carbon atoms of the epoxide ring. polymerinnovationblog.com This attack forces the ring to open, creating an alkoxide intermediate which is subsequently protonated (often by another amine molecule or during an aqueous workup) to yield the final β-amino alcohol. chemistrysteps.compolymerinnovationblog.com

For unsymmetrical epoxides like propylene (B89431) oxide (the precursor to the propan-2-ol backbone), the site of nucleophilic attack is governed by both steric and electronic factors. scielo.org.mxrroij.com Under neutral or basic conditions, the amine, acting as a strong nucleophile, will preferentially attack the less sterically hindered carbon atom. rroij.comkhanacademy.orgyoutube.com In the case of propylene oxide reacting with dipropylamine, this would lead to attack at the terminal (C1) carbon, yielding this compound.

Various catalysts can be employed to facilitate this reaction, especially for less reactive amines. rroij.com However, the reaction can also proceed without a catalyst, sometimes utilizing polar mixed solvent systems to promote the reaction. organic-chemistry.org

| Catalyst/Conditions | Amine Type | Epoxide Type | Regioselectivity | Reference |

| Zirconium (IV) chloride | Aromatic & Aliphatic | Cyclic & Acyclic | High (anti-stereoselective for cyclic) | rroij.com |

| Silica-bonded S-sulfonic acid | Aromatic & Aliphatic | Styrene Epoxide | High (Benzylic attack for aromatic amines, terminal for aliphatic) | scielo.org.mx |

| No Catalyst (Polar Solvents) | Primary Aliphatic & Aromatic | Acyclic | High (Terminal attack) | organic-chemistry.org |

| Cyanuric chloride (Solvent-free) | Aromatic & Aliphatic | Acyclic | High | tandfonline.com |

Stereochemical Control in Epoxide Opening

A significant advantage of using chiral epoxides is the ability to control the stereochemistry of the product. The SN2 mechanism dictates that the nucleophilic attack occurs from the side opposite to the carbon-oxygen bond being broken (backside attack). researchgate.netyoutube.com This results in an inversion of the stereochemical configuration at the carbon center that is attacked. chemistrysteps.comresearchgate.net

For example, if (R)-propylene oxide is reacted with dipropylamine, the attack at the less hindered C1 carbon will proceed with inversion of configuration at that center. However, since the C1 carbon is not a stereocenter in the starting material, the stereochemistry of the C2 carbon is retained, leading to the formation of (R)-1-(Dipropylamino)propan-2-ol. Conversely, using (S)-propylene oxide would yield (S)-1-(Dipropylamino)propan-2-ol. This stereospecificity makes the ring-opening of enantiopure epoxides a powerful tool for asymmetric synthesis. ursa.cat For cyclic epoxides, this anti-attack leads to the formation of products with a trans relationship between the incoming nucleophile and the resulting alcohol group. chemistrysteps.comrroij.com

Kinetic Resolution Techniques for Enantiopure Amino Alcohols

Kinetic resolution is a crucial technique for separating a racemic mixture of enantiomers. wikipedia.org This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org The result is an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org This is particularly useful for producing enantiopure amino alcohols when a racemic mixture is more readily available than an enantiopure precursor.

Enzymatic kinetic resolution is a widely used and highly effective method. youtube.com Lipases are common enzymes for this purpose, often used to catalyze the enantioselective acylation of a racemic alcohol. researchgate.netnih.gov In a typical setup for resolving a racemic amino alcohol, one enantiomer is selectively acylated by the enzyme, while the other remains largely unreacted. youtube.com These two compounds, an ester and an alcohol, have different chemical properties and can be separated. The ester can then be hydrolyzed to recover the other enantiomer of the amino alcohol.

For instance, a racemic mixture of this compound could be subjected to a lipase (B570770) such as Novozym 435 in the presence of an acyl donor. nih.gov The enzyme would selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-1-(Dipropylamino)propan-2-ol with high enantiomeric excess (ee), along with the ester of the (R)-enantiomer. youtube.com

Another approach is dynamic kinetic resolution (DKR), which offers a theoretical yield of 100% for a single enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. nih.gov In DKR, the kinetic resolution is combined with an in-situ racemization of the starting material. acs.org As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted back into the racemic mixture, allowing for its eventual conversion to the desired product. nih.gov

| Resolution Type | Catalyst/Reagent | Substrate | Key Feature | Reference |

| Kinetic Resolution | Transaminase (MVTA) | Racemic β-amino alcohols | Affords (R)-β-amino alcohols with >99% ee at 50-62% conversion. | nih.gov |

| Kinetic Resolution | Lipases (e.g., Amano P, CAL-B) | Racemic N-heterocyclic amino alcohols | Enantioselective acetylation of one enantiomer. | researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., Novozyme-435) + Racemization Catalyst (e.g., Ru-based) | Secondary Alcohols | Combines enzymatic resolution with in-situ racemization for theoretical 100% yield. | nih.govacs.org |

General Synthetic Pathways for Racemic and Achiral Amino Alcohols

While stereoselective methods are vital for producing specific enantiomers, general pathways are often used to synthesize racemic or achiral amino alcohols. These methods are typically robust and utilize readily available starting materials.

Nucleophilic Addition Reactions to Carbonyl or Imine Derivatives

A common strategy for forming amino alcohols involves the nucleophilic addition to carbonyl compounds (ketones or aldehydes) or their corresponding imine derivatives. Reductive amination is a cornerstone of this approach.

Direct reductive amination is a powerful method that converts a carbonyl group into an amine in a single pot reaction. researchgate.net For the synthesis of this compound, a suitable starting material would be a hydroxy ketone, such as 1-hydroxypropan-2-one.

The reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of the ketone with the amine (dipropylamine). This intermediate is then reduced in situ to form the final amino alcohol. researchgate.net A variety of reducing agents can be used, and the choice can influence the stereoselectivity of the reaction if a chiral center is formed.

Recent advancements have focused on biocatalytic approaches. Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov These enzymes can produce chiral amino alcohols with very high enantioselectivity (>99% ee) under mild conditions, using ammonia (B1221849) or other amines as the amino donor. frontiersin.orgnih.gov While often used for asymmetric synthesis, modifying the conditions or using achiral catalysts can provide racemic products efficiently. For example, the reaction of 1-hydroxypropan-2-one with dipropylamine in the presence of a reducing agent like sodium borohydride (B1222165) would yield racemic this compound.

An efficient procedure for the directed reductive amination of β-hydroxy-ketones has also been reported for the stereoselective synthesis of 1,3-syn-amino alcohols, using Ti(iOPr)4 for coordination and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. nih.govorganic-chemistry.org This highlights the versatility of reductive amination in accessing different amino alcohol isomers. organic-chemistry.org

Aldol and Aza-Aldol Condensations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be adapted to synthesize β-amino alcohols. wikipedia.org The aza-aldol reaction, a variation of the aldol reaction, involves the nucleophilic addition of an enolate to an imine, directly forming a β-amino carbonyl compound, which can then be reduced to the corresponding β-amino alcohol.

The general mechanism for a base-catalyzed aza-aldol reaction involves the deprotonation of a carbonyl compound to form an enolate, which then acts as a nucleophile and attacks the electrophilic carbon of an imine. Subsequent protonation of the resulting alkoxide yields the β-amino carbonyl compound. For the synthesis of this compound analogues, an imine derived from dipropylamine would be a key starting material. The diastereoselectivity of the aza-aldol reaction can often be controlled by the choice of reactants, catalysts, and reaction conditions. nih.gov While the direct synthesis of this compound via this method is not extensively documented in readily available literature, the principles of the aza-aldol reaction provide a viable synthetic route. The reaction of a pre-formed lithium enolate of acetone (B3395972) with an imine derived from dipropylamine, for example, would yield a β-amino ketone that upon reduction would give the target amino alcohol. The reactivity and stereoselectivity of azaenolates derived from imines have been studied with various electrophiles, highlighting the potential of this methodology. ucl.ac.uk

Epoxide Ring-Opening with Amine Nucleophiles

The ring-opening of epoxides with amine nucleophiles is one of the most direct and widely used methods for the synthesis of β-amino alcohols. rroij.comjsynthchem.com This reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon. The reaction of propylene oxide with dipropylamine directly yields this compound.

The regioselectivity of the epoxide ring-opening is a crucial aspect, especially with unsymmetrical epoxides like propylene oxide. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, where the amine nucleophile attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com In the case of propylene oxide, this results in the preferential formation of the desired 1-amino-2-propanol isomer. However, under acidic conditions, the mechanism can have more SN1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. libretexts.org

Various catalysts can be employed to facilitate the ring-opening of epoxides with amines, including Lewis acids, metal triflates, and heterogeneous catalysts. jsynthchem.commdpi.comscielo.org.mx These catalysts activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.

The ring-opening of epoxides can be catalyzed by the amine reactant itself. In such cases, a second molecule of the amine can act as a base to deprotonate the attacking amine, increasing its nucleophilicity. Alternatively, it can act as a proton shuttle to facilitate the protonation of the alkoxide intermediate.

Studies have shown that in the presence of a tertiary amine and a hydroxyl-containing compound, the ring-opening reaction can occur through an interaction between the tertiary amine and the hydroxyl group. nih.gov For the reaction of a secondary amine like dipropylamine with an epoxide, the amine can act as both the nucleophile and a catalyst. The reaction mechanism generally involves the nucleophilic attack of the amine on the epoxide carbon, followed by proton transfer to the resulting alkoxide. The presence of a catalyst can significantly influence the reaction rate and regioselectivity. For instance, Lewis acids activate the epoxide by coordinating with the oxygen atom, making the ring more susceptible to nucleophilic attack. mdpi.com

The ring-opening of epoxides with amines is a versatile reaction applicable to a wide range of epoxide precursors. The steric and electronic properties of both the epoxide and the amine influence the reaction's efficiency and regioselectivity.

| Epoxide Precursor | Amine Nucleophile | Catalyst | Major Product Regioisomer | Reference |

| Propylene Oxide | Aniline | LiBr | 1-Phenylamino-2-propanol | chemistrysteps.com |

| Styrene Oxide | Aniline | YCl₃ | 2-Phenylamino-2-phenylethanol | mdpi.com |

| Cyclohexene Oxide | Aniline | Iridium trichloride | trans-2-Anilinocyclohexanol | rroij.com |

| Glycidyl Ethers | Aliphatic/Aromatic Amines | β-cyclodextrin | β-amino alcohols | researchgate.net |

| Various Epoxides | Aromatic/Aliphatic Amines | Silica-bonded S-sulfonic acid | β-amino alcohols | scielo.org.mx |

The reaction generally works well with terminal epoxides and less hindered secondary amines. Sterically hindered epoxides or amines may require more forcing conditions or the use of a catalyst to proceed at a reasonable rate. Furthermore, the presence of other functional groups in the epoxide or amine can sometimes lead to side reactions, limiting the scope of the methodology. For instance, epoxides with nearby hydroxyl groups can undergo intramolecular ring-opening.

Reduction of Substituted Amino Acids and Derivatives

Another important synthetic route to β-amino alcohols is the reduction of α-amino acids or their derivatives, such as esters and amides. For the synthesis of this compound, the corresponding amino acid would be N,N-dipropylalanine.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. masterorganicchemistry.comadichemistry.com LiAlH₄ can reduce the carboxylic acid group of an amino acid, or the ester or amide group of its derivatives, to the corresponding primary alcohol.

The synthesis of the N,N-dipropylalanine precursor can be achieved through various methods, including the reductive amination of pyruvate (B1213749) with dipropylamine or the N-alkylation of alanine. Once the substituted amino acid is obtained, its reduction provides a direct pathway to the target amino alcohol.

The mechanism for the reduction of an ester with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the alkoxy group to form an aldehyde intermediate. ucalgary.ca This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the primary alcohol. The reduction of amides to amines also proceeds efficiently with LiAlH₄. adichemistry.com

| Amino Acid Derivative | Reducing Agent | Product | Reference |

| N-Boc-Alanine Methyl Ester | LiAlH₄ | N-Boc-Alaninol | masterorganicchemistry.com |

| N,N-Dimethylcyclohexylacetamide | LiAlH₄ | N,N-Dimethylcyclohexylmethylamine | masterorganicchemistry.com |

| General Esters | LiAlH₄ | Primary Alcohols | ucalgary.ca |

| General Amides | LiAlH₄ | Amines | adichemistry.com |

Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of this compound and its analogues can also be achieved through carbon-carbon bond formation strategies, often employing organometallic reagents and transition metal catalysts. These methods offer a high degree of control over the stereochemistry and allow for the introduction of diverse structural motifs.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. researchgate.netmychemblog.com These reactions can be adapted for the synthesis of precursors to β-amino alcohols.

For instance, a Heck reaction could be used to couple an N-protected vinylglycinol with an aryl or vinyl halide, introducing a substituent at the β-position. researchgate.net Subsequent reduction of the double bond would yield the saturated amino alcohol.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is another versatile method for C-C bond formation. mychemblog.comlibretexts.org This reaction could be employed to synthesize a substituted amino aldehyde or ketone, which could then be further elaborated to the target amino alcohol. While direct application to the synthesis of this compound is not prominently reported, the principles of these coupling reactions provide a framework for designing synthetic routes to more complex analogues. For example, the coupling of an organometallic reagent corresponding to the propyl group with a suitable three-carbon amino-electrophile could be envisioned.

The development of nickel-catalyzed Suzuki reactions has expanded the scope to include unactivated alkyl halides, which could be relevant for constructing the carbon backbone of more complex amino alcohols. organic-chemistry.org The coupling of α-aminoalkyl fragments has also emerged as a direct strategy for synthesizing chiral alkylamines. acs.org

Radical-Mediated Synthesis (e.g., from Vinyl Azides)

Radical-mediated reactions have emerged as a powerful tool for the construction of complex molecules, and their application in the synthesis of 1,2-amino alcohols has shown considerable promise. A notable strategy involves the use of vinyl azides as precursors to generate key radical intermediates.

Recent research has demonstrated the synthesis of unprotected α-tertiary amines and 1,2-amino alcohols from vinyl azides through a light-induced denitrogenative alkylarylation or dialkylation process. chinesechemsoc.org This method utilizes visible-light photoredox catalysis to generate alkyl radicals from suitable precursors, which then add to the vinyl azide (B81097). The subsequent loss of dinitrogen gas leads to the formation of an iminyl radical. This highly reactive intermediate can then be trapped by a variety of radical species to afford the desired amino alcohol derivatives.

The general mechanism for this transformation can be outlined as follows:

Radical Generation: A photocatalyst, upon excitation by visible light, initiates the formation of an alkyl radical from a suitable precursor.

Radical Addition to Vinyl Azide: The generated alkyl radical adds to the double bond of the vinyl azide.

Denitrogenation: The resulting adduct rapidly loses a molecule of nitrogen gas (N₂) to form an iminyl radical.

Radical-Radical Coupling: The iminyl radical undergoes a cross-coupling reaction with another radical species present in the reaction mixture to form the final product.

For the synthesis of analogues of this compound, this methodology could be adapted by carefully selecting the appropriate vinyl azide and alkyl radical precursors. For instance, a vinyl azide bearing a methyl group could react with a propyl radical source to generate an intermediate that, upon subsequent steps, would yield a dipropylamino propanol (B110389) structure. A key advantage of this approach is the modularity it offers, allowing for the synthesis of a diverse range of analogues by varying the starting materials. chinesechemsoc.org

A plausible reaction scheme for the synthesis of a this compound analogue using this radical-mediated approach is presented below:

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Photocatalytic generation of a propyl radical from a suitable precursor (e.g., a propyl carboxylic acid derivative). | Propyl radical (CH₃CH₂CH₂•) |

| 2 | Addition of the propyl radical to a vinyl azide (e.g., 1-azidoprop-1-ene). | Adduct radical |

| 3 | Loss of N₂ to form an iminyl radical. | Iminyl radical |

| 4 | Reaction with a second propyl radical and subsequent hydrolysis. | This compound analogue |

This radical-based strategy offers a novel and efficient pathway to complex amino alcohols, complementing traditional synthetic methods. nih.gov

Derivatization from Simpler Propanol Scaffolds

A more traditional and widely applicable approach to the synthesis of this compound involves the derivatization of simpler, readily available propanol scaffolds. This method typically involves a two-step process: the synthesis of a primary or secondary amino alcohol intermediate, followed by N-alkylation to introduce the desired alkyl groups.

A common starting material for this synthesis is propylene oxide, a simple and inexpensive epoxide. The synthesis of the key intermediate, 1-aminopropan-2-ol (B43004), can be achieved by the ring-opening of propylene oxide with ammonia. wikipedia.org This reaction is typically carried out in an aqueous or alcoholic solution, often at elevated temperatures and pressures.

Once 1-aminopropan-2-ol is obtained, the two propyl groups can be introduced onto the nitrogen atom through N-alkylation. This is typically achieved by reacting the amino alcohol with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

| Step | Reactants | Product | General Conditions |

|---|---|---|---|

| 1 | Propylene oxide, Ammonia | 1-Aminopropan-2-ol | Aqueous or alcoholic solution, elevated temperature and pressure |

| 2 | 1-Aminopropan-2-ol, Propyl halide (e.g., propyl bromide) | This compound | Presence of a base (e.g., K₂CO₃), suitable solvent |

This derivatization approach is highly versatile and allows for the synthesis of a wide range of N-substituted amino alcohols by simply varying the alkylating agent used in the second step.

Novel Reagents and Methodologies for Amino Alcohol Synthesis

The quest for more sustainable and efficient chemical processes has led to the exploration of novel reagents and methodologies in the synthesis of amino alcohols. Key areas of development include the use of deep eutectic solvents as alternative reaction media and the application of green chemistry principles to the design of synthetic routes.

Deep Eutectic Solvents in Amino Alcohol Synthesis

Deep eutectic solvents (DESs) are a class of ionic fluids that are typically formed by mixing a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea, glycerol (B35011), or a carboxylic acid). mdpi.com These solvents are gaining significant attention as green alternatives to traditional volatile organic compounds (VOCs) due to their low toxicity, biodegradability, low cost, and non-flammability. mdpi.comnih.gov

In the context of amino alcohol synthesis, DESs can serve as both the solvent and, in some cases, a catalyst for the reaction. For the synthesis of this compound, a DES could be employed as the reaction medium for the nucleophilic ring-opening of propylene oxide with dipropylamine. The hydrogen-bonding network within the DES can play a crucial role in activating the epoxide ring, thereby facilitating the nucleophilic attack by the amine. nih.gov

The use of DESs in such reactions offers several potential advantages:

Enhanced Reaction Rates: The unique solvent properties of DESs can lead to increased reaction rates compared to conventional solvents.

Improved Selectivity: In some cases, the use of DESs can enhance the regioselectivity of the epoxide ring-opening reaction.

Simplified Work-up: The non-volatile nature of DESs can simplify product isolation, often allowing for simple extraction of the product.

Recyclability: Many DESs can be recovered and reused, further enhancing the sustainability of the process.

The table below summarizes some common components used to form deep eutectic solvents that could be applicable to amino alcohol synthesis.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Potential Application in Amino Alcohol Synthesis |

|---|---|---|

| Choline chloride | Urea | Solvent for the reaction of epoxides with amines. |

| Choline chloride | Glycerol | Biocompatible medium for enzymatic synthesis of amino alcohols. |

| Choline chloride | Ethylene glycol | Can enhance polymerization rates in related reactions. nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. uv.es The application of these principles to the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. For the synthesis of this compound from propylene oxide and dipropylamine, the reaction is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the product. The theoretical atom economy for this reaction is 100%. scranton.edumonash.eduyoutube.com

Use of Renewable Feedstocks: A greener approach to the synthesis of the propylene oxide precursor involves its production from renewable resources. While traditionally derived from petroleum, research is ongoing into the production of propylene oxide from propane, which can be sourced from natural gas. mpg.deresearchgate.netresearchgate.netchemrxiv.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. growingscience.com In the synthesis of this compound, the use of a heterogeneous catalyst for the ring-opening of propylene oxide could simplify purification and allow for catalyst reuse. scirp.org

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or avoided. As discussed previously, deep eutectic solvents offer a safer alternative. Another green solvent option is water, which can be used in the initial synthesis of 1-aminopropan-2-ol. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. researchgate.net For the synthesis of β-amino alcohols, lipases have been shown to be effective biocatalysts in one-pot reactions. growingscience.com

By incorporating these green chemistry principles into the design of the synthetic route for this compound, it is possible to develop a process that is not only efficient but also has a reduced environmental impact.

Chemical Reactivity and Mechanistic Studies of 1 Dipropylamino Propan 2 Ol

Reactivity of the Secondary Alcohol Moiety

The secondary alcohol group in 1-(Dipropylamino)propan-2-ol is a primary site of reactivity, undergoing transformations typical of such alcohols, yet influenced by the proximate tertiary amine.

Acid-Catalyzed Dehydration Mechanisms (e.g., E1 pathway)

The acid-catalyzed dehydration of this compound, a secondary alcohol, generally proceeds through an E1 (unimolecular elimination) mechanism. youtube.comlibretexts.orglibretexts.org This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid. libretexts.orgchemistrysteps.comchemguide.co.uk This converts the poor leaving group (-OH) into a good leaving group (-OH2+), an alkyloxonium ion. youtube.comlibretexts.orglibretexts.org

Subsequently, the alkyloxonium ion departs, forming a secondary carbocation intermediate. youtube.comchemguide.co.uk This step is the rate-determining step of the reaction. youtube.com A base, typically a water molecule or the conjugate base of the acid, then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding an alkene. libretexts.orgchemguide.co.uk

In the specific case of this compound, the presence of the tertiary amine introduces a complicating factor. Under the strongly acidic conditions required for dehydration, the lone pair of electrons on the nitrogen atom will also be protonated, forming a quaternary ammonium (B1175870) ion. This protonation can influence the stability of the carbocation intermediate and potentially affect the regioselectivity of the elimination. The reaction is expected to follow Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. libretexts.org

Table 1: Key Steps in the E1 Dehydration of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group by an acid catalyst. | Alkyloxonium ion |

| 2 | Loss of a water molecule to form a secondary carbocation. | Secondary carbocation |

| 3 | Deprotonation of an adjacent carbon by a base. | Alkene |

Conversion to Halogenated Derivatives

The secondary alcohol can be converted to its corresponding alkyl halides through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination are commonly employed for this transformation. libretexts.orgepfl.chmasterorganicchemistry.com

These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, especially for primary and secondary alcohols, which avoids the formation of carbocation intermediates and thus prevents potential rearrangements. epfl.chmasterorganicchemistry.combyjus.com The mechanism involves an initial activation of the alcohol by the reagent. For instance, with PBr3, the alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion and forming a good leaving group (an O-PBr2 species). byjus.comyoutube.com The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group from the backside, resulting in an inversion of stereochemistry at that center and the formation of the alkyl bromide. masterorganicchemistry.combyjus.comyoutube.com

A similar mechanism occurs with thionyl chloride, where the alcohol attacks the sulfur atom, ultimately forming an alkyl chlorosulfite intermediate. libretexts.org In the presence of a non-nucleophilic base like pyridine, the subsequent attack by the chloride ion also proceeds with inversion of configuration. youtube.com

Table 2: Reagents for Halogenation of this compound

| Reagent | Product | Typical Mechanism | Key Feature |

| Thionyl chloride (SOCl2) | 1-Chloro-N,N-dipropylpropan-2-amine | SN2 | Inversion of stereochemistry |

| Phosphorus tribromide (PBr3) | 1-Bromo-N,N-dipropylpropan-2-amine | SN2 | Inversion of stereochemistry |

Reductive and Oxidative Transformations

Oxidative Transformations: The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, N,N-dipropyl-1-aminopropan-2-one. This transformation is a fundamental reaction in organic synthesis. Various catalytic systems can be employed for the oxidation of amino alcohols. For example, gold-based catalysts have shown efficacy in the liquid-phase oxidation of amino alcohols, although the presence of the amino group can sometimes decrease the durability of the catalyst by blocking active sites. mdpi.comnih.gov The reaction typically involves the use of an oxidant like molecular oxygen in the presence of a heterogeneous catalyst. acs.org Ruthenium complexes have also been utilized in the oxidative cyclization of amino alcohols to form lactams, which proceeds through an initial oxidation of the alcohol to an aldehyde. jchemlett.com

Reductive Transformations: The reduction of a secondary alcohol to an alkane is not a common transformation as alcohols are already in a relatively reduced state. Generally, this would require a two-step process, such as conversion to a tosylate or halide followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). Direct reduction of alcohols is challenging. However, research into the reductive coupling of secondary amides to form vicinal amino alcohols suggests the possibility of intricate reductive pathways in related systems. rsc.org More commonly, hydride reagents are used to reduce other functional groups in the presence of an alcohol, or to reduce aldehydes and ketones to alcohols. stackexchange.comwikipedia.org

Reactivity and Catalytic Role of the Tertiary Amine Functionality

The tertiary amine group, characterized by the nitrogen atom's lone pair of electrons, imparts basic and nucleophilic properties to the molecule, enabling it to participate in and catalyze a range of organic reactions.

Basicity and Nucleophilicity in Organic Reactions

Basicity: The tertiary amine in this compound is a Brønsted-Lowry base, capable of accepting a proton. The presence of three alkyl groups (two propyl and one propan-2-ol substituent) attached to the nitrogen atom enhances its basicity compared to ammonia (B1221849) or primary and secondary amines due to the electron-donating inductive effect of the alkyl groups. However, the steric hindrance from these bulky groups can sometimes make the lone pair less accessible to protons, a factor that can be influenced by the solvent environment. libretexts.orgmasterorganicchemistry.com

Nucleophilicity: Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic center, typically a carbon atom. libretexts.org Generally, for amines, nucleophilicity parallels basicity. masterorganicchemistry.com Therefore, the tertiary amine in this compound is expected to be a potent nucleophile. It can participate in nucleophilic substitution reactions where it displaces a leaving group from an alkyl halide, leading to the formation of a quaternary ammonium salt. rsc.org However, significant steric bulk around the nitrogen can diminish its nucleophilicity more than its basicity, as attacking a sterically hindered carbon is more difficult than abstracting a small proton. masterorganicchemistry.com

Table 3: Comparison of Basicity and Nucleophilicity

| Property | Description | Influencing Factors for this compound |

| Basicity | Ability to accept a proton (H+). | Electron-donating alkyl groups increase basicity. Steric hindrance can slightly decrease it. |

| Nucleophilicity | Ability to attack an electrophilic carbon. | Generally high due to electron-donating groups. Can be significantly reduced by steric hindrance. |

Promotion of Reaction Pathways (e.g., Vinylogous Nucleophilic Catalysis)

The tertiary amine functionality can act as a nucleophilic catalyst, promoting various reaction pathways. One notable example is its potential role in vinylogous nucleophilic catalysis. In this type of catalysis, the tertiary amine can react with an electrophilic substrate to generate a more reactive intermediate.

For instance, a tertiary amine can add to a Michael acceptor (an α,β-unsaturated carbonyl or nitro compound) to form an enolate or a dienamine intermediate. nih.gov This intermediate can then undergo a vinylogous reaction, where the nucleophilic character is extended through the conjugated π-system. This allows for reactions at the γ-position of the original substrate. For example, in a vinylogous Michael addition, the dienamine formed from the reaction of a tertiary amine with an enone can attack a nitroalkene, leading to γ-alkylation. nih.gov The tertiary amine is subsequently regenerated, fulfilling its catalytic role.

This catalytic activity is central to many organocatalytic transformations, where chiral amines are used to induce enantioselectivity. The tertiary amine in this compound, while achiral itself, possesses the necessary nucleophilic character to promote such reaction pathways with suitable substrates.

Interactions in Ring-Opening Polymerizations

Amino alcohols like this compound are recognized for their potential to act as initiators or catalysts in ring-opening polymerization (ROP), a process that converts cyclic monomers into polymers. wikipedia.orgmdpi.com The dual functionality of these molecules is key to their activity. scbt.com

The hydroxyl (-OH) group can initiate polymerization by nucleophilically attacking a strained cyclic monomer, such as an epoxide or a lactone. mdpi.commdpi.com This process opens the ring and covalently attaches the initiator to one end of the nascent polymer chain. Subsequent monomer additions then propagate the chain from this initial site.

The tertiary amine group, in this case, the dipropylamino moiety, can function as a catalyst. acs.org It can activate the monomer by forming a zwitterionic intermediate or activate the alcohol initiator by deprotonation, enhancing its nucleophilicity. This dual activation mechanism, where one part of the molecule activates the monomer and the other activates the initiator, can be highly effective in promoting polymerization. nih.gov The bulky n-propyl groups on the nitrogen atom would sterically influence the catalytic activity and the stereochemistry of the resulting polymer.

Potential Roles of this compound in ROP:

| Functional Group | Potential Role | Mechanism |

| Secondary Alcohol (-OH) | Initiator | Nucleophilic attack on the cyclic monomer, leading to ring-opening and chain initiation. mdpi.com |

| Tertiary Amine (-N(CH₂CH₂CH₃)₂) | Catalyst | Activation of the monomer or initiator through acid-base interactions or nucleophilic catalysis. acs.org |

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound is defined by the interplay of its alcohol and amine functionalities, which can lead to both intermolecular and intramolecular reactions. scbt.com

Intermolecular Reactions:

Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor, leading to strong intermolecular associations that influence physical properties like boiling point and viscosity.

Acid-Base Reactions: The tertiary amine is basic and will react with acids to form ammonium salts.

Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone, forming 1-(dipropylamino)propan-2-one. This reaction can be carried out using various oxidizing agents. youtube.com

Esterification: Reaction with carboxylic acids or their derivatives under acidic conditions would yield the corresponding ester.

Intramolecular Reactions: The proximity of the hydroxyl and amino groups within the same molecule allows for the possibility of intramolecular cyclization. ed.ac.ukthieme-connect.com Under certain conditions, such as in the presence of a suitable catalyst, the molecule could potentially cyclize. For instance, amino alcohols can undergo reactions where the amino nitrogen acts as a nucleophile, displacing the hydroxyl group (after its conversion to a better leaving group) to form cyclic amines. rsc.org The specific reaction pathway and product would depend heavily on the reaction conditions and catalysts employed. frontiersin.org

Reaction Kinetics and Thermodynamic Profiles

Reaction Kinetics: The rates of reactions involving this compound would be influenced by several factors:

Steric Hindrance: The two n-propyl groups on the nitrogen atom create significant steric bulk. This would likely hinder the approach of reactants to the nitrogen atom and the adjacent secondary alcohol, potentially slowing down reactions at these sites compared to less substituted amino alcohols.

Nucleophilicity: The tertiary amine is a good nucleophile, though its reactivity is tempered by steric factors. The secondary alcohol is a weaker nucleophile.

Solvent Effects: The polarity and protic nature of the solvent would significantly affect reaction rates, especially for ionic mechanisms or those involving charged intermediates.

Studies on similar amino alcohols show that kinetic analysis often involves monitoring the disappearance of reactants or the formation of products over time under controlled temperatures. acs.org For example, the kinetics of amino alcohol oxidation can be studied to determine rate constants and reaction orders. researchgate.net

Thermodynamic Profiles: Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy determine the feasibility and equilibrium position of a reaction. While specific values for this compound are unknown, data for related compounds like propanol (B110389) isomers can provide context. nih.gov Thermodynamic analysis of alcohol-containing systems often involves calorimetry and computational chemistry to determine these fundamental properties. researchgate.netnih.gov

Comparative Thermodynamic Data for Related Alcohols:

| Property | Propan-1-ol | Propan-2-ol |

| Standard Enthalpy of Formation (liquid, kJ/mol) | -302.8 ± 0.6 | -318.1 ± 0.7 |

| Standard Molar Entropy (liquid, J/mol·K) | 196.73 | 181.71 |

| Boiling Point (°C) | 97.2 | 82.6 |

| Note: This table presents data for related simple alcohols to illustrate typical thermodynamic values and is not representative of this compound. |

Degradation Pathways under Environmental and Reaction Conditions

The degradation of this compound under various conditions would involve chemical transformations of its alcohol and amine groups.

Under oxidative conditions, degradation can be initiated at several points in the molecule. The secondary alcohol can be oxidized to a ketone. The tertiary amine can undergo oxidation, potentially leading to N-dealkylation (loss of one or both propyl groups) to form secondary or primary amines and corresponding aldehydes (propanal). The C-H bonds adjacent to both the nitrogen and oxygen atoms are activated sites susceptible to attack. mdpi.com

In high-temperature aqueous environments, amino alcohols can undergo complex reactions, including nucleophilic substitutions and cyclizations, which can lead to a variety of degradation products. rsc.org

Reactions with Reactive Species (e.g., Hydroxyl Radicals)

In atmospheric or advanced oxidation processes, this compound would readily react with highly reactive species like the hydroxyl radical (•OH). wikipedia.org The hydroxyl radical is a powerful, non-selective oxidant that initiates degradation by abstracting a hydrogen atom. wikipedia.org

Potential sites for H-atom abstraction include:

The C-H bond on the carbon bearing the hydroxyl group.

The C-H bonds on the carbons adjacent to the nitrogen atom.

The C-H bonds within the n-propyl chains.

Theoretical and experimental studies on other amino alcohols, such as 2-aminoethanol and 2-amino-2-methyl-1-propanol, have shown that the primary degradation pathway initiated by •OH radicals is hydrogen abstraction from the carbon atoms bonded to the nitrogen or oxygen atoms. nih.govresearchgate.net This initial step leads to the formation of a carbon-centered radical. nih.govnih.gov This radical then reacts rapidly with molecular oxygen in the atmosphere to form a peroxy radical, which can then undergo a variety of subsequent reactions leading to the formation of carbonyl compounds, imines, and amides, and ultimately to the mineralization of the molecule. frontiersin.org The rate constant for the reaction of amino alcohols with •OH radicals is typically high, suggesting a short atmospheric lifetime. nih.govresearchgate.net

Applications in Catalysis and Ligand Design

Chiral Ligands in Asymmetric Synthesis

The primary catalytic application of chiral amino alcohols like 1-(Dipropylamino)propan-2-ol is in asymmetric synthesis, where they serve as ligands for transition metal catalysts. rsc.org The goal is to transfer the chirality of the ligand to the product of the reaction, yielding one enantiomer in excess over the other. nih.gov The effectiveness of these ligands stems from their ability to create a well-defined and rigid chiral environment around the metal center. nih.gov

Coordination Chemistry with Transition Metals (e.g., Palladium, Iridium, Ruthenium)

This compound coordinates to transition metals, such as palladium, iridium, and ruthenium, primarily as a bidentate ligand. libretexts.orglumenlearning.com The nitrogen atom of the tertiary amine and the oxygen atom of the hydroxyl group act as Lewis bases, donating electron pairs to the electron-accepting metal center to form coordinate covalent bonds. lumenlearning.comyoutube.com This chelation results in the formation of a stable five-membered ring, which includes the metal atom, the nitrogen, the two carbon atoms of the propanol (B110389) backbone, and the oxygen.

This N,O-bidentate coordination is a common and crucial feature for amino alcohol ligands used in catalysis. rug.nl The resulting metal complex adopts a specific geometry that is influenced by the ligand's structure. libretexts.org For instance, ruthenium complexes bearing amino alcohol ligands have been synthesized and characterized for use in transfer hydrogenation, where the precise coordination geometry is essential for catalytic activity and stereocontrol. rug.nlresearchgate.net Similarly, palladium complexes with amino acid-derived ligands show the importance of the chelating structure in enabling C-H activation reactions. uva.es The steric bulk provided by the two propyl groups on the nitrogen atom in this compound plays a significant role in influencing the stereochemical outcome of the catalyzed reaction.

Enantioselective Catalytic Transformations (e.g., Hydrogenation, Alkylation)

Complexes formed between transition metals and chiral amino alcohol ligands are highly effective catalysts for a range of enantioselective transformations. nih.govresearchgate.net Among the most important of these are asymmetric hydrogenation and transfer hydrogenation reactions. mdpi.comnih.gov

Ruthenium and iridium complexes, in particular, have been extensively studied for the asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.comdntb.gov.ua In these reactions, a catalyst composed of a ruthenium or iridium center and a chiral ligand, such as an amino alcohol, facilitates the reduction of a prochiral ketone to a chiral alcohol with high enantiomeric excess (ee). rug.nlnih.govacs.org For example, ruthenium complexes with chiral β-amino alcohols have been shown to be efficient catalysts for the ATH of N-phosphinyl ketimines, yielding chiral amines with enantiomeric excesses up to 82%. mdpi.com Iridium-catalyzed ATH of functionalized ketones using chiral diamine or amino alcohol ligands can produce optically active secondary alcohols with excellent enantioselectivities, sometimes exceeding 99% ee. nih.govacs.orgacs.org

The table below illustrates typical results for the asymmetric transfer hydrogenation of acetophenone (B1666503) using a ruthenium catalyst with various chiral β-amino alcohol ligands, demonstrating the high enantioselectivities achievable with this class of ligands.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with Ru-Amino Alcohol Catalysts This table is interactive. You can sort and filter the data.

| Ligand | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ / Ligand | >95 | 82 | (R) |

| (1R,2S)-Norephedrine | [RuCl₂(benzene)]₂ / Ligand | 100 | 95 | (R) |

| (S)-N,N-Dimethyl-1-phenylethanamine | RuCl₂(PPh₃)₃ / Ligand | 98 | 85 | (S) |

Beyond hydrogenation, palladium complexes with chiral ligands are used in enantioselective C-C bond-forming reactions, such as allylic alkylation. researchgate.net The ligand's structure dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to the preferential formation of one enantiomeric product.

Ligand Structure-Activity Relationships in Asymmetric Catalysis

The success of an asymmetric catalytic reaction is highly dependent on the structure of the chiral ligand. uva.es For amino alcohol ligands like this compound, several structural features are critical in determining both the catalyst's activity and the enantioselectivity of the reaction.

Steric Hindrance: The size of the substituents on the nitrogen atom significantly influences the chiral pocket around the metal center. The n-propyl groups in this compound provide moderate steric bulk, which helps to direct the incoming substrate into a specific orientation, thereby enhancing enantioselectivity. nih.gov

Electronic Properties: The electronic nature of the ligand affects the reactivity of the metal center. The σ-donating character of the nitrogen and oxygen atoms increases the electron density on the metal, which can influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Rigidity of the Backbone: A more rigid ligand backbone generally leads to higher enantioselectivity because it reduces the number of possible conformations of the catalyst-substrate complex. While the propanol backbone is relatively flexible, the chelation to the metal center imparts significant rigidity to the catalytic system. mdpi.com The inherent rigidity of ligands like (1S,2R)-1-amino-2-indanol has been cited as a key factor for achieving good enantioselectivities in ruthenium-catalyzed transfer hydrogenation. mdpi.com

Fine-tuning these structural elements is essential for optimizing a catalyst for a specific transformation. The ability to vary the ligand structure, both electronically and sterically, is crucial for achieving the best results for a range of substrates. nih.gov

Organocatalysis Utilizing the Tertiary Amine Functionality

In addition to serving as ligands for metals, β-amino alcohols can function as organocatalysts, where the molecule itself, without a metal, catalyzes the reaction. researchgate.net In this context, this compound can act as a bifunctional catalyst.

The tertiary amine group can function as a Lewis base, activating a substrate by deprotonation or by forming a reactive intermediate such as an enamine. rsc.org Simultaneously, the nearby hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor. researchgate.net This second functional group can co-catalyze the reaction by activating the electrophile and stabilizing the transition state through hydrogen bonding. This cooperative action between the amine and alcohol functionalities is a powerful strategy in organocatalysis, enabling reactions like asymmetric aldol (B89426) additions, Michael additions, and Diels-Alder reactions with high stereocontrol. researchgate.net

Catalytic Role in Polymer Chemistry

The functional groups present in this compound also allow it to play a role in polymer chemistry, particularly in promoting polymerization reactions. Catalysis is essential for controlling polymerization processes and modulating the properties of the resulting materials. mdpi.com

Promotion of Polymerization Reactions

Tertiary amines and alcohols are known to initiate or catalyze ring-opening polymerization (ROP) of cyclic monomers like lactones (e.g., lactide), epoxides (e.g., propylene (B89431) oxide), and cyclic carbonates. rsc.orgacs.org The tertiary amine functionality of this compound can act as a nucleophilic or basic catalyst to initiate the polymerization of these monomers. For example, in the ROP of propylene oxide, a basic initiator can deprotonate a chain transfer agent or directly attack the monomer to begin chain growth. acs.org

Furthermore, the hydroxyl group can serve as an initiator for ROP. In a coordination-insertion mechanism, the alcohol can coordinate to a metal catalyst, and the monomer then inserts into the metal-alkoxide bond, starting the polymer chain. nih.gov This dual functionality makes amino alcohols like this compound potential catalysts or co-catalysts in the synthesis of biodegradable polymers such as polyesters and polyethers. mdpi.comnih.gov

Therefore, no detailed research findings or data tables regarding its catalytic activity in this specific application can be provided. The scientific community has extensively documented various other amine-based and organometallic catalysts for urethane (B1682113) production, but this compound is not mentioned among them in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For 1-(Dipropylamino)propan-2-ol, electron ionization (EI) is a common method used to generate a molecular ion (M⁺) and induce fragmentation. The resulting mass spectrum provides a unique fingerprint, revealing the molecular weight and offering clues to the molecule's structure through the analysis of its fragmentation pattern.

The fragmentation of this compound is primarily dictated by the presence of the hydroxyl (-OH) and the tertiary amino (-N(CH₂CH₂CH₃)₂) functional groups. Key fragmentation pathways for compounds containing these groups include alpha-cleavage and dehydration.

Alpha-Cleavage: This is a characteristic fragmentation for both alcohols and amines. It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). This process is favorable as it results in the formation of a resonance-stabilized cation. For this compound, alpha-cleavage can occur on either side of the nitrogen atom or adjacent to the oxygen-bearing carbon. The most prominent alpha-cleavage is expected to be the loss of an ethyl radical from one of the propyl groups, leading to a stable iminium ion, which often represents the base peak in the spectrum.

Dehydration: Alcohols can undergo the elimination of a water molecule (mass loss of 18 amu), particularly if it leads to a stable alkene radical cation.

A summary of predicted key fragments for this compound in an EI-MS spectrum is presented below.

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 159 | [C₉H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 144 | [C₈H₁₈NO]⁺ | Loss of a methyl radical (•CH₃) |

| 130 | [C₇H₁₆NO]⁺ | Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) |

| 114 | [C₇H₁₆N]⁺ | Alpha-cleavage at the C-C bond next to the nitrogen |

| 100 | [C₆H₁₄N]⁺ | Alpha-cleavage with loss of a propyl group |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at the C-C bond next to the oxygen |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, with the molecular formula C₉H₂₁NO, HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions.

The theoretical exact mass of the molecular ion of this compound can be calculated using the masses of the most abundant isotopes of its constituent elements.

Table of Isotopic Masses

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

Based on these values, the theoretical exact mass of the [M+H]⁺ ion of C₉H₂₁NO is calculated to be 160.17014 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for analyzing the purity and composition of a volatile compound like this compound.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. The time it takes for a component to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions. As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This technique allows for:

Purity Assessment: The resulting gas chromatogram displays peaks corresponding to each separated compound. The purity of this compound can be determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram.

Impurity Identification: The mass spectrometer provides mass spectra for any impurity peaks, which can be used to identify their chemical structures, often by comparison to spectral libraries.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. The technique involves diffracting a beam of X-rays off a single crystal of the substance. By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be generated, revealing the precise arrangement of atoms.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on:

Molecular Conformation: The exact spatial arrangement of the atoms and the conformation of the propyl chains in the solid state.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including details of any hydrogen bonding involving the hydroxyl group.

The first and often most challenging step in this analysis is the growth of a high-quality single crystal, which is a prerequisite for a successful structure determination.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of compounds and the assessment of purity. For a volatile and thermally stable compound like this compound, gas chromatography is a particularly suitable technique.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For purity assessment, a sample of this compound is injected into the GC instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase.

Separation is achieved based on the differential partitioning of the sample components between the mobile and stationary phases. A common detector for this type of analysis is the Flame Ionization Detector (FID), which is highly sensitive to organic compounds.

The output, a chromatogram, shows a series of peaks over time. The purity of the this compound sample is typically determined by the "area percent" method, where the area of the main peak is divided by the total area of all peaks and multiplied by 100.

Typical GC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature ramp (e.g., 100 °C to 250 °C at 10 °C/min) |

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules in solution based on their size, or more precisely, their hydrodynamic volume. The stationary phase consists of a porous material with a carefully controlled pore size distribution. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution.

This technique is predominantly utilized for the analysis of high-molecular-weight species such as polymers, proteins, and polysaccharides. nih.govcytivalifesciences.com It is a valuable tool for determining molecular weight distributions and assessing the aggregation state of macromolecules. nih.gov

For a small molecule like this compound, SEC is generally not an applicable or informative analytical technique. The low molecular weight of this compound means it would deeply permeate the pores of a standard SEC column, leading to very long retention times and significant peak broadening due to diffusion. The separation mechanism of SEC is not designed to resolve small molecules from one another or from the solvent front effectively. Therefore, detailed research findings on the SEC of this compound are not found in scientific literature, as other chromatographic methods like gas chromatography and reversed-phase HPLC are far more suitable for its analysis and purification.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of liquid or gas chromatography used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. sigmaaldrich.com The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial in many fields, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different pharmacological effects. nih.govheraldopenaccess.us For a chiral molecule like this compound, which possesses a stereocenter at the second carbon of the propanol (B110389) backbone, chiral chromatography is the definitive method for quantifying the relative amounts of the (R) and (S) enantiomers.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. These transient diastereomeric complexes have different energies, leading to different retention times on the chromatographic column. ceon.rs Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a wide range of racemic mixtures. windows.net

In a typical High-Performance Liquid Chromatography (HPLC) setup for the chiral separation of an amino alcohol like this compound, a normal-phase or polar organic mode is often employed. The mobile phase usually consists of a non-polar solvent like n-heptane or hexane, mixed with a more polar alcohol such as ethanol (B145695) or isopropanol (B130326) to modulate retention and resolution. ceon.rs A small amount of an amine modifier, like diethylamine, is often added to the mobile phase to improve peak shape and reduce tailing by minimizing interactions between the basic amine functionality of the analyte and residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

While specific application notes for this compound are not prevalent, the methodology can be inferred from the separation of structurally similar compounds like propranolol (B1214883) (1-((1-methylethyl)amino)-3-(1-naphthalenyloxy)-2-propanol). ceon.rsresearchgate.net For such separations, parameters like the separation factor (α) and resolution (Rs) are key indicators of the method's effectiveness.

The following interactive table represents hypothetical data from a chiral HPLC analysis of a non-racemic sample of this compound, illustrating typical results for such a separation.

| Parameter | Value | Description |

| Column | Chiralpak AD-H (amylose derivative) | A common type of chiral stationary phase. |